N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide
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Overview
Description
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring bromine and methoxy groups, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with benzamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogen substitution reactions can occur, often using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of bromine atoms with other halogens or functional groups .
Scientific Research Applications
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The presence of bromine and methoxy groups can enhance its binding affinity and specificity, leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-bromobenzamide: Shares structural similarities but lacks the bis(2-bromo-4,5-dimethoxyphenyl)methyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: Another compound with similar functional groups but different overall structure
Uniqueness
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide is unique due to its dual bromine and methoxy substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity .
Properties
Molecular Formula |
C24H23Br2NO5 |
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Molecular Weight |
565.2 g/mol |
IUPAC Name |
N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H23Br2NO5/c1-29-19-10-15(17(25)12-21(19)31-3)23(27-24(28)14-8-6-5-7-9-14)16-11-20(30-2)22(32-4)13-18(16)26/h5-13,23H,1-4H3,(H,27,28) |
InChI Key |
MGKVIEYXPMMYSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(C2=CC(=C(C=C2Br)OC)OC)NC(=O)C3=CC=CC=C3)Br)OC |
Origin of Product |
United States |
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